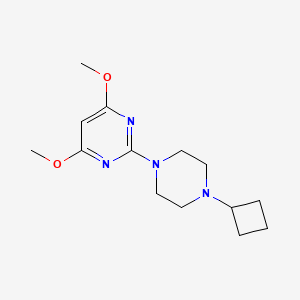![molecular formula C20H23N9 B15122026 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15122026.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines pyrazole, pyrimidine, and piperazine moieties, making it a versatile candidate for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include hydrazine, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon (Pd/C). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propionic acid thiophen-2-ylmethylene-hydrazide
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propionic acid (2-HO-3-MEO-benzylidene)hydrazide
Uniqueness
Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of pyrazole, pyrimidine, and piperazine moieties. This structural complexity enhances its versatility and potential for various scientific applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C20H23N9 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C20H23N9/c1-13-9-16-19(25-13)20(24-11-21-16)28-6-4-27(5-7-28)17-10-18(23-12-22-17)29-15(3)8-14(2)26-29/h8-12,25H,4-7H2,1-3H3 |
InChI-Schlüssel |
GZTFCLWLSCSAGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C(=CC(=N5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methylpyrimidine](/img/structure/B15121943.png)
![5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121948.png)
![4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15121964.png)
![5-Methoxy-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B15121973.png)

![5-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B15121977.png)
![3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15121984.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B15121999.png)
![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B15122005.png)
![6-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B15122009.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetamide](/img/structure/B15122010.png)
![N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15122015.png)
![3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B15122022.png)
![2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B15122023.png)
